7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
CAS No.: 17972-72-4
Cat. No.: VC21051111
Molecular Formula: C15H13BrN2O
Molecular Weight: 317.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17972-72-4 |
|---|---|
| Molecular Formula | C15H13BrN2O |
| Molecular Weight | 317.18 g/mol |
| IUPAC Name | 7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
| Standard InChI | InChI=1S/C15H13BrN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8,15,17H,9H2,(H,18,19) |
| Standard InChI Key | OHKBVRBTRGJEMT-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=CC=C3 |
| Canonical SMILES | C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
The molecular formula of 7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is C₁₅H₁₃BrN₂O, with a molecular weight of 317.18 g/mol . Its structural core consists of a bicyclic system: a benzene ring fused to a partially saturated diazepine ring. Key substituents include:
-
Bromine atom (C7): Enhances receptor binding affinity due to its electron-withdrawing nature.
-
Phenyl group (C5): Contributes to hydrophobic interactions with biological targets.
-
Carbonyl group (C2): Critical for hydrogen bonding and structural stability.
The compound’s InChI identifier is InChI=1S/C15H13BrN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8,15,17H,9H2,(H,18,19), and its SMILES notation is C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 .
Synthesis and Reaction Pathways
The synthesis of 7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves multi-step reactions, with variations depending on the target derivative.
Core Synthesis Method
A common approach involves thermolysis of 4-phenylsemicarbazone derivatives:
-
Starting Materials: 2-aminobenzophenone and 4-phenylsemicarbazone.
-
Thermolysis: Heating the semicarbazone intermediate under controlled conditions yields the benzodiazepine core.
-
Functionalization: Bromination at the C7 position and phenyl substitution at C5 are introduced via nucleophilic substitution or electrophilic aromatic substitution .
Derivative Synthesis
For PBR-selective ligands, the synthesis route includes:
-
Acetylation: Reaction with acetyl chloride to form 3-acetoxy intermediates.
-
Saponification: Base-mediated hydrolysis to generate 3-hydroxy derivatives.
-
Chlorination: Treatment with thionyl chloride to produce 3-chloro intermediates.
-
Amination: Condensation with substituted anilines to yield 3-arylamine derivatives .
Table 1: Key Intermediates and Derivatives
| Intermediate/Compound | Reaction Step | Function |
|---|---|---|
| 3-Acetoxy derivative | Acetylation | Protecting group for hydroxyl |
| 3-Chloro derivative | Chlorination | Electrophilic coupling site |
| 3-(2'-Nitro)phenylamino | Amination | PBR-selective ligand (MX-1785) |
Biological Activity and Pharmacological Mechanisms
PBR Selectivity
Studies highlight its derivatives, such as MX-1785 (1-methoxycarbonylmethyl-3-(2'-nitro)phenylamino-7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one), which exhibits:
-
Ki(PBR) = 19.1 nM (high affinity for PBR).
-
Ki(CBR) > 10,000 nM (negligible affinity for CNS benzodiazepine receptors) .
This selectivity suggests potential applications in treating neuroinflammatory or neurodegenerative disorders without CNS side effects.
Research Applications and Derivatives
PBR Ligand Development
The compound serves as a scaffold for designing PBR-selective ligands. QSAR analysis identifies critical substituents:
-
Methoxycarbonylmethyl group (C1): Enhances PBR affinity.
-
Nitrophenylamine group (C3): Optimal positioning (ortho > para > meta) for receptor interaction .
Table 2: Affinities of Key Derivatives
| Compound | Ki(PBR) (nM) | Ki(CBR) (nM) | Selectivity (PBR/ CBR) |
|---|---|---|---|
| MX-1785 (2'-NO₂) | 19.1 | >10,000 | >524.6 |
| 3-(3'-NO₂)phenylamino | 120 | >10,000 | >83.3 |
| 3-(4'-NO₂)phenylamino | 250 | >10,000 | >40 |
Comparison with Related Benzodiazepines
Structural and Functional Differences
| Feature | 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | Phenazepam | Clonazepam |
|---|---|---|---|
| C5 Substituent | Phenyl | Phenyl | Chloro |
| C7 Substituent | Bromo | Chloro | Nitro |
| CNS Affinity | Low (non-CNS PBR) | High (CNS) | High (CNS) |
| Primary Application | PBR-targeted ligands, neuroinflammation | Anxiolysis, seizures | Epilepsy, anxiety |
Metabolic Fate
Unlike CNS-active benzodiazepines, this compound undergoes hydroxylation and conjugation, with metabolites excreted via urine and feces. Its bromine substituent may influence metabolic stability compared to chlorine-containing analogs.
Industrial and Analytical Relevance
Synthetic Precursor
The compound is used to synthesize:
-
PBR ligands: For imaging neuroinflammation in diseases like Alzheimer’s.
-
Biotracers: Radiolabeled derivatives for studying receptor dynamics.
Analytical Standards
Suppliers like Changzhou Xuanming Pharmaceutical Technology Co., Ltd. and Block Chemical Technology (Shanghai) Co., LTD. provide high-purity (>95%) material for research .
Challenges and Future Directions
-
Selectivity Optimization: Further QSAR studies to refine substituent effects.
-
Toxicity Profiling: Assess CNS penetration and off-target effects.
-
Clinical Translation: Preclinical testing for neurodegenerative disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume